molecular formula C11H13BrN2O B1361462 N-Cyclopentyl 5-bromonicotinamide CAS No. 302953-16-8

N-Cyclopentyl 5-bromonicotinamide

Cat. No.: B1361462
CAS No.: 302953-16-8
M. Wt: 269.14 g/mol
InChI Key: JYWQXAJRHYOMIX-UHFFFAOYSA-N
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Description

N-Cyclopentyl 5-bromonicotinamide: is an organic compound belonging to the class of nicotinamides. It is characterized by a pyridine ring substituted at position 5 by a bromine atom and at position 3 by a carboxamide group.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Cyclopentyl 5-bromonicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for studying the effects of brominated nicotinamides on biological systems .

Medicine: this compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of N-Cyclopentyl 5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopentyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

    5-Bromonicotinamide: Lacks the cyclopentyl group, resulting in different chemical and biological properties.

    N-Cyclopentyl nicotinamide:

Uniqueness: N-Cyclopentyl 5-bromonicotinamide is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination enhances its chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-bromo-N-cyclopentylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-8(6-13-7-9)11(15)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQXAJRHYOMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352145
Record name N-CYCLOPENTYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302953-16-8
Record name N-CYCLOPENTYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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